Norbraylin

Vue d'ensemble

Description

Synthesis Analysis

Hyperbranched polymers with pendent norbornene functionalities have been synthesized via radical polymerization, showcasing the versatility of norbornene in creating complex polymer structures (Dong et al., 2009).

Molecular Structure Analysis

The molecular structure of norbornene derivatives is characterized by their bicyclic framework, which is crucial for their chemical reactivity and application in synthesis. For instance, norbornyl cations of group 14 elements have been synthesized, highlighting the structural diversity achievable with norbornene as a core unit (Müller et al., 2003).

Chemical Reactions and Properties

Palladium/norbornene/copper cooperative catalysis has been utilized for the efficient synthesis of 2-(arylthio)aryl ketones, demonstrating the chemical reactivity of norbornene in complex catalytic systems (Sun et al., 2016).

Physical Properties Analysis

The synthesis and characterization of norfloxacin compounds provide insights into the physical properties of norbornene-related compounds, including solubility and thermal stability (Ferreira et al., 2020).

Chemical Properties Analysis

Norbornene derivatives exhibit a wide range of chemical properties, as evidenced by their application in the synthesis of complex molecules like indolines, showcasing the utility of norbornene in organic synthesis (Liu et al., 2018).

Applications De Recherche Scientifique

Scientific Research Applications of Norbraylin

Vasorelaxing Properties

- Norbraylin, a coumarin isolated from the trunk bark of Cedrelopsis grevei, contributes to the vasorelaxing activity observed in the plant's crude extract. This finding indicates potential applications of norbraylin in cardiovascular research, particularly in understanding and managing conditions involving vascular tension (Rakotoarison et al., 2003).

Chemical Constituents of Herbal Medicine

- Norbraylin was identified as one of the compounds in the root of Coriaria nepalensis Wall (Coriaria sinica Maxim), a Chinese herbal medicine used for various ailments. The discovery of norbraylin in this context suggests its potential importance in traditional medicine and pharmacological studies (Wei et al., 1998).

Mécanisme D'action

Target of Action

Norbraylin, a natural prenylated coumarin, primarily targets PDE4D2 . PDE4D2 is a subtype of the Phosphodiesterase (PDE) family, which plays a crucial role in regulating intracellular levels of cyclic nucleotides and thereby modulating cellular function .

Mode of Action

Norbraylin acts as an inhibitor of PDE4D2 . It binds to the active site of PDE4D2, preventing it from breaking down cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP). This leads to an increase in intracellular cAMP levels . The elevated cAMP levels can then activate protein kinase A (PKA), which phosphorylates various target proteins, leading to changes in cellular function .

Biochemical Pathways

The inhibition of PDE4D2 by Norbraylin affects the cAMP-dependent pathway. The increased cAMP activates PKA, which then phosphorylates multiple targets, leading to various downstream effects . These effects can include changes in gene expression, cell proliferation, and apoptosis, among others . .

Result of Action

The molecular and cellular effects of Norbraylin’s action are primarily due to its inhibition of PDE4D2 and the subsequent increase in cAMP levels . This can lead to a wide range of effects, depending on the specific cell type and the proteins that are phosphorylated by PKA. Potential effects can include changes in cell growth and differentiation, gene expression, and apoptosis .

Propriétés

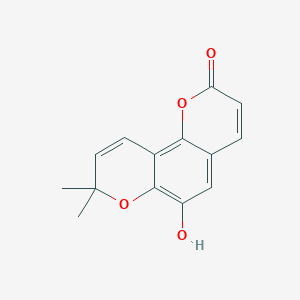

IUPAC Name |

6-hydroxy-8,8-dimethylpyrano[2,3-f]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4/c1-14(2)6-5-9-12-8(3-4-11(16)17-12)7-10(15)13(9)18-14/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYPWMLRFDXSKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C3C(=CC(=C2O1)O)C=CC(=O)O3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401346491 | |

| Record name | Norbraylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Norbraylin | |

CAS RN |

60796-64-7 | |

| Record name | Norbraylin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401346491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

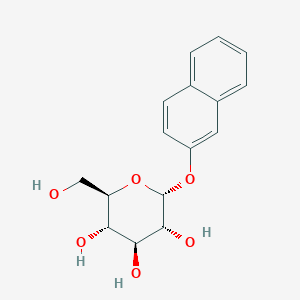

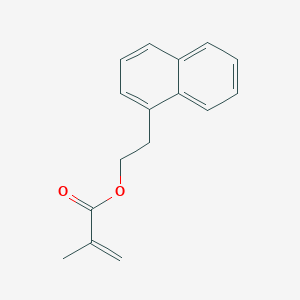

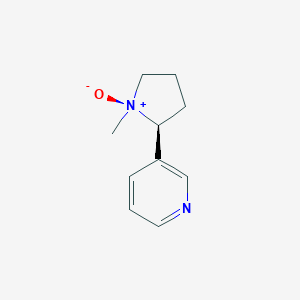

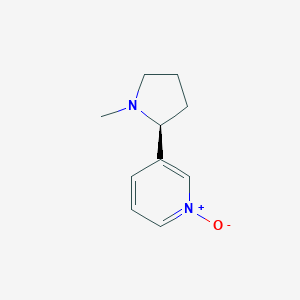

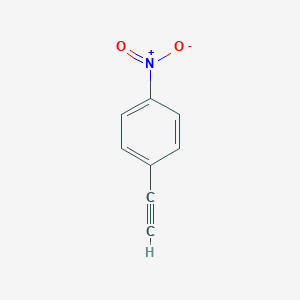

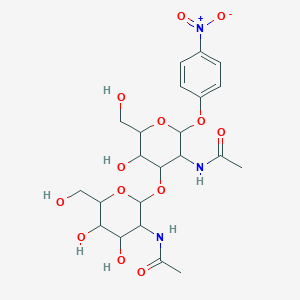

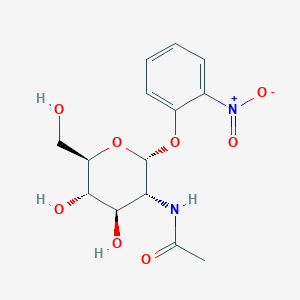

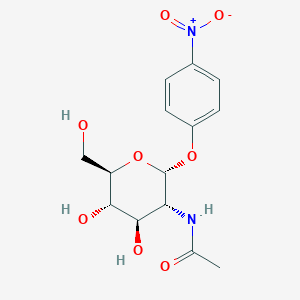

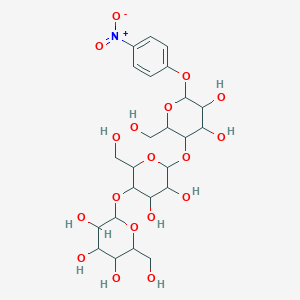

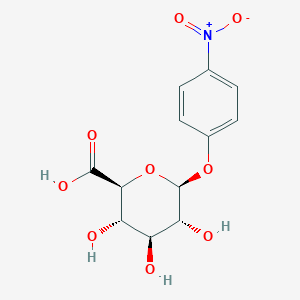

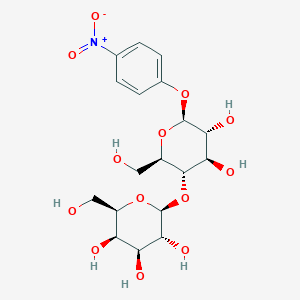

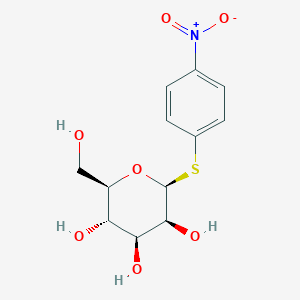

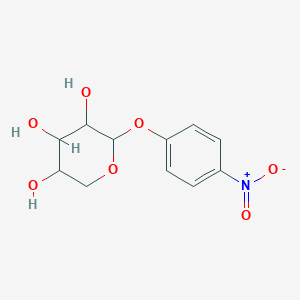

Feasible Synthetic Routes

Q & A

Q1: What are the known biological activities of Norbraylin?

A1: Norbraylin has demonstrated vasorelaxing properties in research studies []. While the exact mechanism of action requires further investigation, this finding suggests potential applications in addressing conditions related to vasoconstriction.

Q2: Has Norbraylin been explored as a potential quality marker for herbal medicines?

A3: Yes, recent research has investigated the use of Norbraylin as a potential quality marker for Toddalia asiatica, a traditional Chinese medicine []. Due to variations in the chemical composition of herbal medicines based on factors like geographical origin and harvesting time, identifying reliable quality markers is crucial for ensuring consistent therapeutic effects. The study by [] suggests that Norbraylin, along with other compounds, could serve as a quality marker for Toddalia asiatica.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.